molecular formula C14H13NO4 B11793782 6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B11793782
M. Wt: 259.26 g/mol
InChI Key: GNDFCIGPEOVVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their functionalization. The use of high-throughput synthesis and optimization of reaction conditions are crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific structural features and the presence of a dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methyl-6-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-15-11(7-9(14(17)18)8-13(15)16)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,17,18)

InChI Key

GNDFCIGPEOVVLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.